

# The Multifaceted Biological Activities of Diamino Triazine Compounds: A Technical Guide

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## Compound of Interest

Compound Name:	2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Cat. No.:	B101434

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The 1,3,5-triazine scaffold, particularly its diamino-substituted derivatives, represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting significant anticancer, antimicrobial, and antimalarial properties. This technical guide provides an in-depth overview of the biological activities of diamino triazine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Anticancer Activity

Diamino triazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.

## Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of various diamino triazine compounds, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) against different cancer cell lines.

Compound/Derivative	Cancer Cell Line	Activity (µM)	Reference Compound	Activity (µM)
Imamine-1,3,5-triazine Derivatives	Imatinib			
Compound 4f	MDA-MB-231 (Breast Cancer)	6.25	Imatinib	35.50[1]
Compound 4k	MDA-MB-231 (Breast Cancer)	8.18	Imatinib	35.50[1]
s-Triazine Hydrazone Derivatives				
Compound 11	MCF-7 (Breast Cancer)	1.01	-	-[2]
Compound 11	HCT-116 (Colon Carcinoma)	0.97	-	-[2]
2,4-Diamino-1,3,5-triazine Derivatives				
Compound 11o	Capan-1 (Pancreatic Adenocarcinoma )	1.4	-	-[2]
Compound 11r	Capan-1 (Pancreatic Adenocarcinoma )	5.1	-	-[2]
Compound 11s	Capan-1 (Pancreatic Adenocarcinoma )	5.3	-	-[2]

4,6-Diamino-  
1,3,5-triazine-2-  
carbohydrazides

Compounds 3a-e      MDA-MB-231  
(Breast Cancer)      Low micromolar      -      -[3]

2-(4,6-Diamino-  
1,3,5-triazin-2-  
yl)-2-{{[4-  
(dimethylamino)-  
phenyl]imino}ace-  
tonitrile

Compound 19      MALME-3 M  
(Melanoma)      GI50 = 0.033      -      -[4]

Monastrol-1,3,5-  
triazine  
Derivatives

Derivative 19      HeLa (Cervical  
Cancer)      39.7      -      -[5]

Derivative 19      MCF-7 (Breast  
Cancer)      41.5      -      -[5]

Derivative 19      HL-60  
(Promyelocytic  
Leukemia)      23.1      -      -[5]

Derivative 19      HepG2  
(Hepatocellular  
Carcinoma)      31.2      -      -[5]

Hybrid of 4,6-  
diamino-1,2-  
dihydro-1,3,5-  
triazine and  
chalcone

Compound 12	HCT116 (Colorectal Carcinoma)	GI50 = 0.026	-	-[5]
Compound 12	MCF-7 (Breast Cancer)	GI50 = 0.080	-	-[5]
Compound 13	HCT116 (Colorectal Carcinoma)	GI50 = 0.116	-	-[5]
Compound 13	MCF-7 (Breast Cancer)	GI50 = 0.127	-	-[5]

## Kinase Inhibition

A significant mechanism underlying the anticancer activity of diamino triazines is their ability to inhibit various protein kinases, which are critical regulators of cell signaling.

## Quantitative Kinase Inhibition Data

Compound/Derivative	Target Kinase	IC50
2-Hydroxy-4,6-diamino-[2][6] [7]triazine (14d)	VEGF-R2 (KDR)	18 nM[8]
6-Aryl-2,4-diamino-1,3,5- triazine (5b)	PIM1 kinase	1.18 µg/mL[9][10]
3-Amino-1,2,4-triazine derivatives	PDK1	0.01 - 0.1 µM[11]
6-amino-1,3,5-triazine (C11)	Bruton's tyrosine kinase (BTK)	17.0 nM[12]

## Antimicrobial and Antimalarial Activity

Diamino triazine compounds have also demonstrated significant activity against various microbial pathogens, including bacteria, fungi, and the malaria-causing parasite, *Plasmodium falciparum*. A primary target for their antimalarial and antibacterial action is the enzyme dihydrofolate reductase (DHFR).

## Quantitative Antimicrobial and Antimalarial Activity Data

Compound/Derivative	Organism/Strain	Activity
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines		
1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride	<i>P. falciparum</i> (FCR-3, drug-resistant)	IC <sub>50</sub> = 2.66 nM[13]
<b>Amphipathic Triazine Polymers</b>		
TZP3 and TZP5	Multidrug-resistant <i>Pseudomonas aeruginosa</i>	Potent synergistic activity with chloramphenicol[14]
<b>s-Triazine derivatives</b>		
Compounds 10, 16, 25, 30	<i>Staphylococcus aureus</i>	Comparable to ampicillin[15]
Compounds 13, 14	<i>Escherichia coli</i>	Comparable to ampicillin[15]

## Experimental Protocols

### MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

#### Materials:

- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- 96-well plates
- Cancer cell lines of interest

- Complete cell culture medium
- Test compounds (diamino triazine derivatives)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: After the incubation period, add 10-20  $\mu$ L of the MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
- Solubilization: Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC<sub>50</sub> value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of diamino triazine compounds against a specific protein kinase. The specific substrate and conditions may vary depending on the kinase being studied.

#### Materials:

- Purified active kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., containing Tris-HCl, MgCl<sub>2</sub>, DTT)
- Test compounds (diamino triazine derivatives)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [ $\gamma$ -32P]ATP)
- Microplates (e.g., 384-well)
- Plate reader compatible with the detection method

#### Procedure:

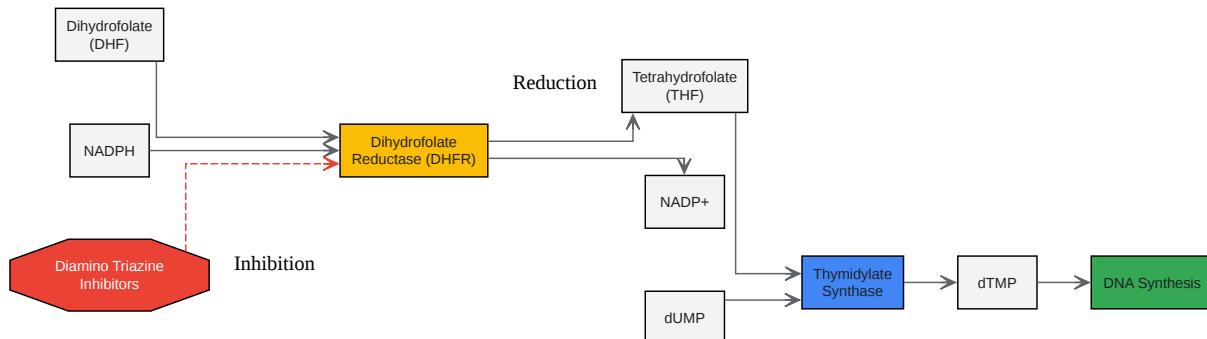
- Compound Preparation: Prepare serial dilutions of the diamino triazine compounds in an appropriate solvent (e.g., DMSO).
- Reaction Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and the kinase reaction buffer. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
- Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or room temperature).

- Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
- Data Analysis: Measure the signal using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC<sub>50</sub> value is determined by plotting the percent inhibition against the log of the compound concentration.

## Visualizations

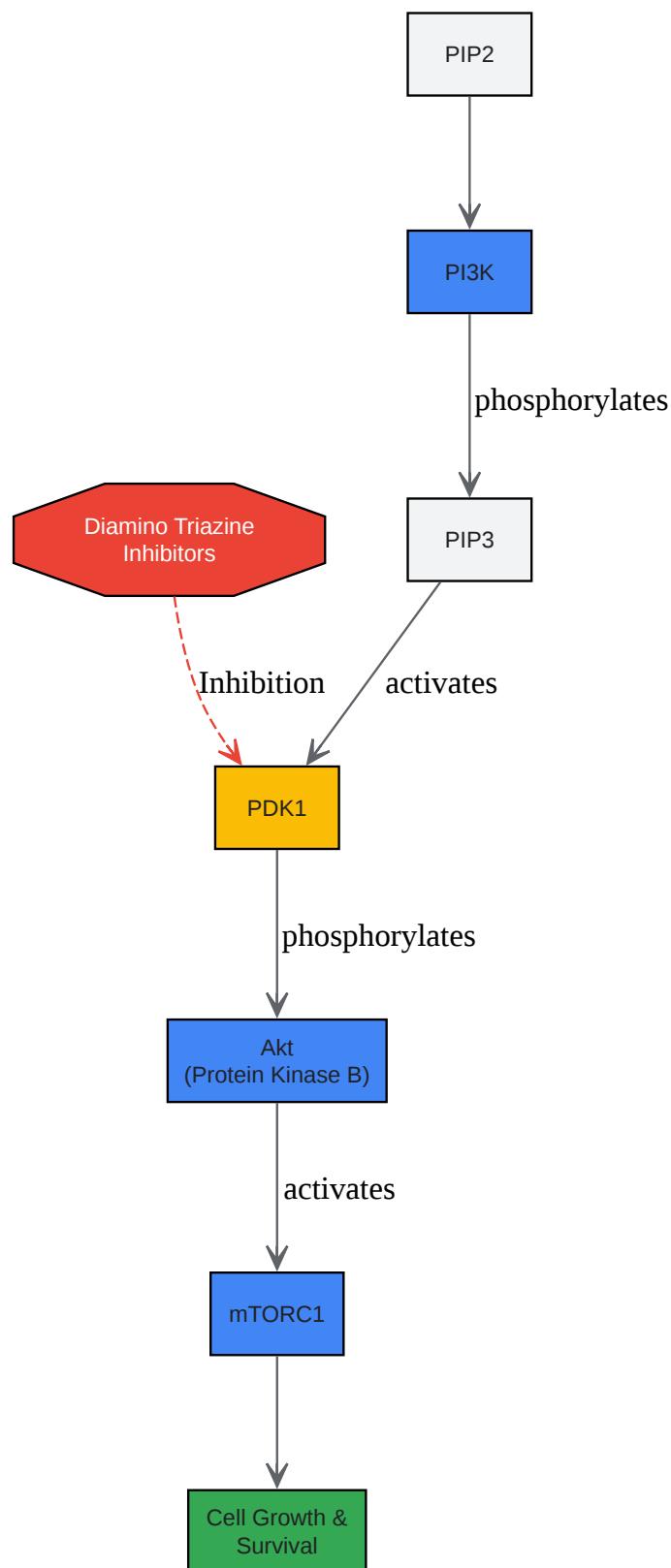
### Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are targeted by biologically active diamino triazine compounds.



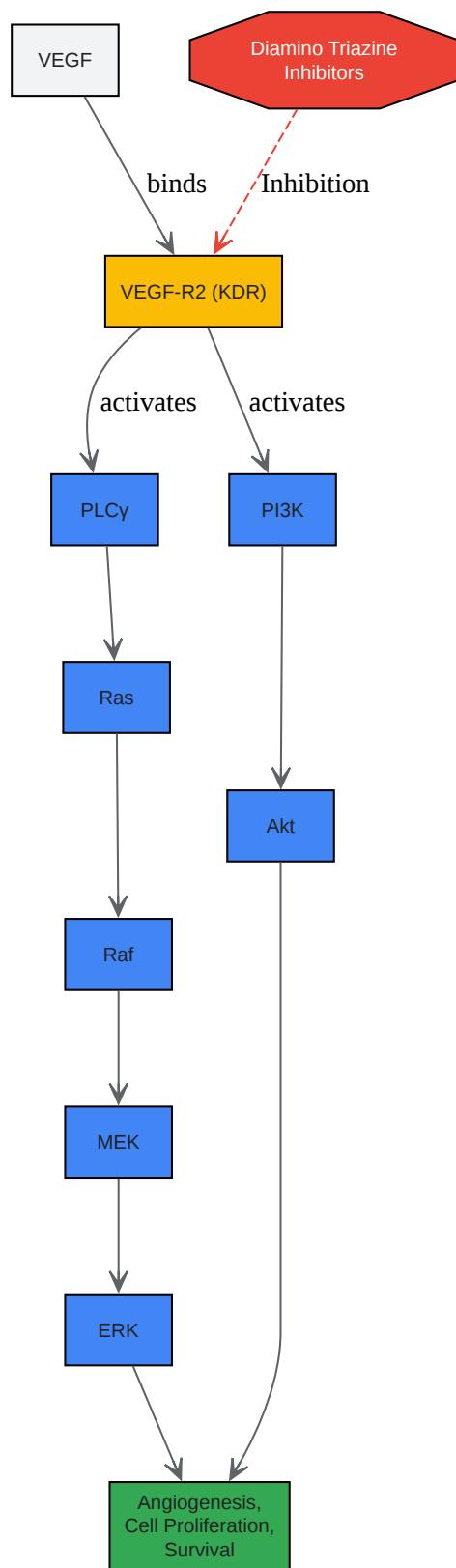
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Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.



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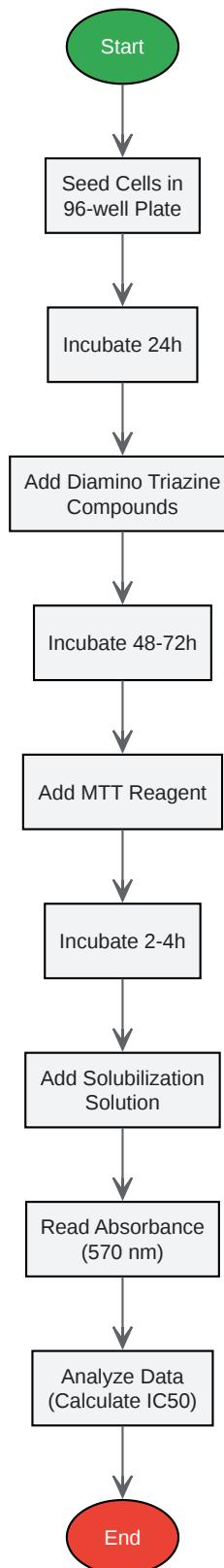
Inhibition of the PI3K/PDK1/Akt Signaling Pathway.



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Inhibition of the VEGF/VEGFR-2 Signaling Pathway.

## Experimental Workflow



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